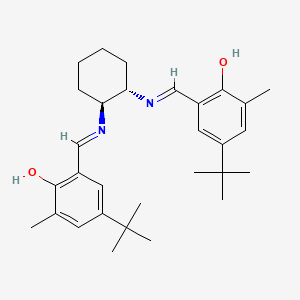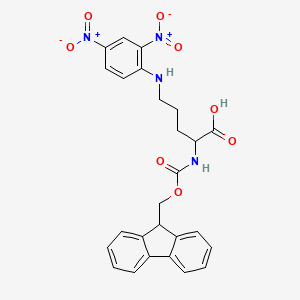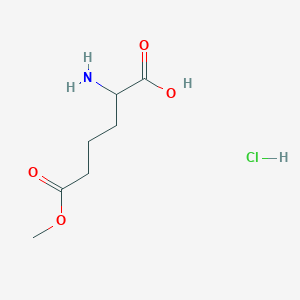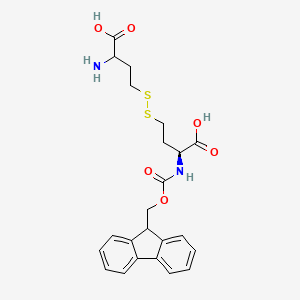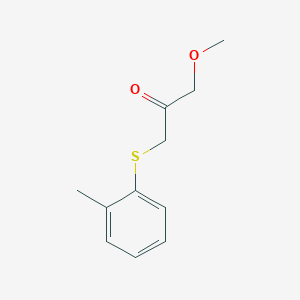![molecular formula C8H16N2O B13645074 1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
1-Oxa-8-azaspiro[4.5]decan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-8-azaspiro[4.5]decan-4-amine is a spirocyclic compound that features a unique structure with a spiro linkage between an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence as a core structure in various natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the formation of a spirocyclic ring system. One common method includes the reduction of an azide intermediate. The process can be scaled up using a continuous three-step flow process, which involves the formation and reduction of the azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the synthesis for larger scale reactions. The use of biocatalytic transaminase technology has shown promise in achieving high yields and enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, particularly involving azide intermediates, are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or hydrides for reduction reactions, and oxidizing agents like peroxides for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide intermediate yields the desired spirocyclic amine, while oxidation can lead to various oxides.
Aplicaciones Científicas De Investigación
1-Oxa-8-azaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex molecules and natural products.
Mecanismo De Acción
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different biological activities.
8-Oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure, used in the production of biologically active compounds.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Known for its potent inhibitory effect on neural calcium uptake and protective action against brain edema.
Uniqueness
1-Oxa-8-azaspiro[45]decan-4-amine stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in its ring system
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-1-6-11-8(7)2-4-10-5-3-8/h7,10H,1-6,9H2 |
Clave InChI |
WGBFZRUMPWHPRJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(C1N)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


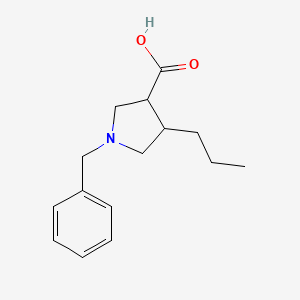
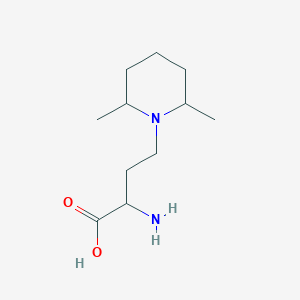

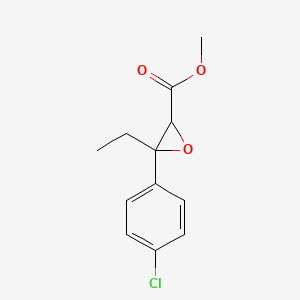

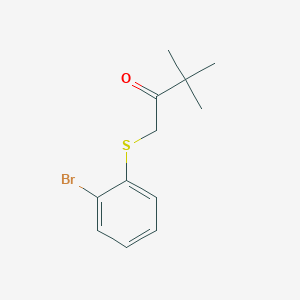
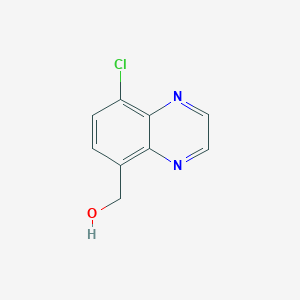
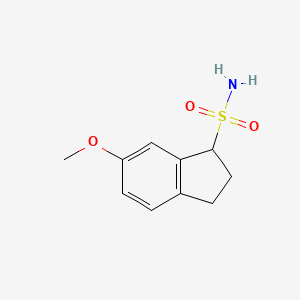
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
